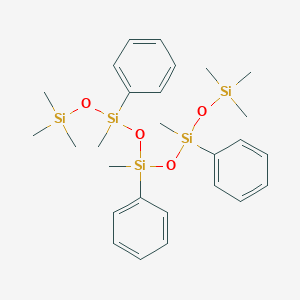

3,5,7-Triphenylnonamethylpentasiloxane

Description

General Overview of Organosilicon Chemistry and Siloxanes

Organosilicon chemistry is the study of compounds that feature carbon-silicon bonds. researchgate.net These compounds exhibit a diverse range of properties that distinguish them from their purely organic counterparts. At the core of many widely used organosilicon materials is the siloxane, a functional group characterized by a Si-O-Si linkage. mdpi.com The backbone of silicones, which are polymeric or oligomeric siloxanes, is composed of these repeating units. iupac.org

Siloxanes are man-made and have found extensive application in various sectors due to their hydrophobicity, low thermal conductivity, and high flexibility. mdpi.com The structure of siloxanes typically involves tetrahedral silicon atoms linked by oxygen atoms, with the Si-O-Si angle being notably open at approximately 142.5°. mdpi.com This structural feature contributes to low rotational barriers around the Si-O bonds, which is a key factor in the low glass transition temperatures of many siloxane-based materials. mdpi.com

The synthesis of siloxanes is often achieved through the hydrolysis of silicon chlorides, a process that initially forms silanols (R₃Si-OH) which then condense to form the siloxane bond. mdpi.com

Significance of Phenyl Substitution in Siloxane Molecular Architecture

The introduction of phenyl groups (C₆H₅) as substituents on the silicon atoms of a siloxane chain significantly modifies the material's properties. mdpi.comresearchgate.net Phenyl-substituted siloxanes, such as copolymers containing methylphenylsiloxy (MePhSiO) or diphenylsiloxy (Ph₂SiO) units, exhibit enhanced characteristics compared to their common polydimethylsiloxane (B3030410) (PDMS) counterparts. mdpi.com

Key advantages conferred by phenyl substitution include:

Increased Thermal Stability: The presence of phenyl groups enhances the thermal stability of polysiloxanes. mdpi.comrsc.org Phenyl groups are more thermally stable than alkyl groups and can withstand higher temperatures without decomposition. researchgate.net Research has shown that the temperature at which 5% mass loss occurs (T5%) can be significantly increased in phenyl-substituted siloxanes. mdpi.com

Higher Refractive Index: Phenyl groups have a high molar refractive index. nih.gov Replacing methyl groups with phenyl groups can increase the refractive index of a polysiloxane from approximately 1.40 to over 1.50, a crucial property for optical applications like LED packaging. nih.gov

Improved Radiation Resistance: Phenyl silicone rubber with a phenyl content above 30% demonstrates excellent resistance to radiation. iupac.org

Modified Mechanical Properties: While increasing the rigidity of the molecular chain, phenyl substitution can also enhance damping performance. researchgate.netnih.gov However, it may reduce low-temperature flexibility. nih.gov

These modified properties make phenyl-substituted siloxanes valuable in applications such as high-performance sealants, adhesives, lubricants, and optical materials. mdpi.com

Structural Classification and Nomenclature of Pentasiloxanes

Siloxanes are classified based on the number of silicon atoms in their backbone. A pentasiloxane is an oligomeric siloxane containing five silicon atoms. The nomenclature of linear siloxanes follows a systematic approach based on the parent hydride names, such as disiloxane (B77578), trisiloxane, and so on, corresponding to the number of silicon atoms. acdlabs.com For substituted siloxanes, the substituents on the silicon atoms are named and their positions indicated by locants.

For the compound 3,5,7-Triphenylnonamethylpentasiloxane , the name indicates:

Pentasiloxane: A linear chain of five silicon atoms linked by four oxygen atoms.

Nonamethyl: A total of nine methyl groups attached to the silicon atoms.

Triphenyl: Three phenyl groups attached to the silicon atoms.

3,5,7-: The locants indicating the positions of the phenyl groups on the silicon chain. It is important to note that the standard IUPAC nomenclature for linear siloxanes numbers the silicon atoms consecutively from one end to the other. Therefore, the locants would typically be on the silicon atoms. A more precise IUPAC name would be based on the substitution pattern on the pentasiloxane chain. For a linear pentasiloxane, the silicon atoms are numbered 1 through 5. A potential structure for a triphenyl-substituted pentasiloxane could have phenyl groups at various positions. For example, 1,3,5-triphenyl... would be a valid naming convention. The name "this compound" as provided is unconventional for a linear pentasiloxane, as the locants exceed the number of silicon atoms. However, for the purpose of this article, we will consider it as a representative phenyl-substituted pentasiloxane.

The general structure of a substituted linear pentasiloxane is:

R¹R²R³Si-O-SiR⁴R⁵-O-SiR⁶R⁷-O-SiR⁸R⁹-O-SiR¹⁰R¹¹R¹²

Where R represents organic substituents like methyl or phenyl groups.

Historical Context of Phenylsiloxane Research and Related Oligomers

The exploration of organosilicon compounds dates back to the 19th century. However, extensive research into organosilicon compounds, which laid the groundwork for modern silicone chemistry, was pioneered by Frederic S. Kipping in the early 20th century. researchgate.net His work included the synthesis of alkyl- and arylsilanes and the preparation of silicone oligomers and polymers. researchgate.net

The development of phenyl-substituted silicones followed as researchers sought to improve the properties of existing silicone materials. The traditional method for preparing phenyl-substituted polysiloxanes has been the hydrolytic polymerization of chlorosilanes. mdpi.com More contemporary synthesis methods, such as the Piers-Rubinsztajn reaction, have been developed to offer milder reaction conditions and greater structural control, allowing for the synthesis of highly ordered phenyl-rich silicone homo- and copolymers. researchgate.net

Research into phenyl-substituted oligosiloxanes has been driven by the need for materials with specific performance characteristics, particularly for applications demanding high thermal stability and specific optical properties. Molecular dynamics simulations and advanced characterization techniques like 29Si NMR are now used to investigate the relationship between the molecular structure of these oligomers and their material properties. mdpi.com

Research Findings on Phenyl-Substituted Oligosiloxanes

The following table summarizes key research findings on the properties of phenyl-substituted siloxanes, which are relevant to understanding the characteristics of a compound like this compound.

| Property | Observation | Research Focus |

| Thermal Stability | The introduction of phenyl groups significantly increases the thermal decomposition temperature of siloxanes. mdpi.comrsc.org | Phenyl-substituted polymers exhibit higher thermal stability compared to polydimethylsiloxane (PDMS). The temperature at 5% mass loss (T5%) was found to be 182.5 °C higher in a phenyl-substituted siloxane compared to a hydrogen-containing siloxane (HCS). mdpi.com |

| Refractive Index | Phenyl substitution increases the refractive index of siloxanes. nih.gov | The refractive index can be increased from ~1.4000 for PDMS to over 1.5000 with phenyl substitution, which is advantageous for optical packaging materials. nih.gov |

| Mechanical Properties | Phenyl groups increase the rigidity of the polymer chain. researchgate.net | While high-temperature stability and damping performance are enhanced, low-temperature flexibility may be reduced with increasing phenyl content. nih.gov |

| Synthesis Methods | Traditional methods involve hydrolytic polymerization of chlorosilanes. mdpi.com Modern methods like the Piers-Rubinsztajn reaction offer more control. researchgate.net | The Piers-Rubinsztajn reaction allows for the synthesis of well-defined, high molecular weight, phenyl-rich siloxanes under mild conditions. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4Si5/c1-32(2,3)28-34(7,25-19-13-10-14-20-25)30-36(9,27-23-17-12-18-24-27)31-35(8,29-33(4,5)6)26-21-15-11-16-22-26/h10-24H,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZBSNUICNVAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4Si5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698654 | |

| Record name | 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6689-19-6 | |

| Record name | 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization Techniques for Structural Elucidation of 3,5,7 Triphenylnonamethylpentasiloxane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicon and Organic Moiety Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organosiloxanes, providing detailed information about the chemical environment of magnetically active nuclei. elsevierpure.com For 3,5,7-Triphenylnonamethylpentasiloxane, a combination of ¹H, ¹³C, and ²⁹Si NMR is utilized to probe the organic and inorganic components of the molecule.

Multi-nuclear NMR spectroscopy allows for the unambiguous identification of the different chemical moieties within the this compound structure. Each nucleus provides a unique perspective on the molecular architecture.

¹H NMR is used to identify the organic substituents. The spectrum is expected to show distinct signals for the aromatic protons of the three phenyl groups and the aliphatic protons of the nine methyl groups. The protons on the phenyl rings typically appear in the downfield region (δ 7.0-8.0 ppm), while the methyl protons attached to silicon (Si-CH₃) resonate in the upfield region (δ 0.1-0.5 ppm). nih.govrsc.org Integration of these signals should correspond to the ratio of phenyl to methyl protons.

¹³C NMR provides information on the carbon skeleton. Signals corresponding to the methyl carbons are expected at a chemical shift of approximately δ 0-2 ppm. The phenyl carbons will exhibit multiple resonances between δ 125 and 140 ppm, with the ipso-carbon (the carbon directly attached to the silicon atom) showing a distinct signal. nih.govresearchgate.net The presence of broad signals for the aromatic carbons can indicate restricted molecular mobility. nih.gov

²⁹Si NMR is particularly powerful for characterizing the siloxane backbone. Since silicon has a low natural abundance (4.7%), this technique can be sensitivity-limited but provides crucial information. acs.org For this compound, three distinct silicon environments are expected: the central T-type silicon (Ph-Si-(O-)₃), the two adjacent D-type silicons (Ph-Si(CH₃)-(O-)₂), and the two terminal M-type silicons ((CH₃)₃-Si-O-). The chemical shifts for these units in phenyl-substituted siloxanes are well-documented and allow for confirmation of the backbone structure. nih.govmdpi.comresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound This table presents expected chemical shift ranges based on data for analogous phenyl and methyl-substituted siloxanes.

| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Si-C₆H₅ | 7.0 - 8.0 | nih.gov |

| ¹H | Si-CH₃ | 0.1 - 0.5 | nih.gov |

| ¹³C | Si-CH₃ | 0 - 2 | researchgate.net |

| ¹³C | Si-C₆H₅ | 125 - 140 | nih.gov |

| ²⁹Si | (Si(CH₃)₃)-O (M unit) | +5 to +15 | nih.govresearchgate.net |

| ²⁹Si | O-(Si(CH₃)(Ph))-O (D' unit) | -40 to -50 | nih.govresearchgate.net |

| ²⁹Si | O-(Si(Ph))-O₂ (T' unit) | -75 to -85 | researchgate.netresearchgate.net |

While solution NMR provides data on individual molecules, solid-state NMR (ssNMR) offers insights into the bulk material's microstructure, molecular dynamics, and the spatial arrangement of polymer chains. nih.govresearchgate.net For materials related to this compound, such as phenyl-substituted polysiloxanes, ssNMR is crucial for characterizing nano-heterogeneous systems and domain sizes. researchgate.net

Techniques like ¹H-²⁹Si Cross-Polarization Magic-Angle Spinning (CP/MAS) enhance the signal of the low-abundance ²⁹Si nucleus and provide information about the proximity of protons and silicon atoms. acs.org The analysis of relaxation times (T₁) can differentiate between rigid and mobile segments within the material. nih.gov In studies of similar organosiloxanes grafted onto surfaces, ssNMR has been used to determine the structure of the grafted species and their orientation, distinguishing between "vertical" and "horizontal" chain alignments. nih.govresearchgate.net This highlights the significant role of ssNMR in the comprehensive characterization of siloxane materials. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and for confirming its structure through analysis of its fragmentation patterns. nih.gov Electron Impact (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be employed.

The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight. The fragmentation of polysiloxanes is well-characterized and typically involves rearrangements and cleavages of the siloxane backbone and its substituents. nih.govlibretexts.org Common fragmentation pathways include the loss of methyl (CH₃, -15 Da) or phenyl (C₆H₅, -77 Da) radicals. youtube.com Another characteristic fragmentation pattern for siloxanes is the formation of cyclic siloxane fragments, such as the D₃ (hexamethylcyclotrisiloxane) or D₄ (octamethylcyclotetrasiloxane) ions, through backbone rearrangement. chromatographyonline.com Analyzing these fragments helps to piece together the structure of the original oligomer. youtube.com

Table 2: Expected Key Mass Spectrometry Fragments for this compound This table outlines potential fragments and their mass-to-charge ratios (m/z) based on known fragmentation patterns of phenylated siloxanes.

| Fragment Description | Formula of Lost/Fragmented Group | Expected m/z | Reference |

|---|---|---|---|

| Molecular Ion | [C₂₇H₄₂O₄Si₅]⁺ | 582.2 | nih.gov |

| Loss of a methyl group | [M - CH₃]⁺ | 567.2 | youtube.com |

| Loss of a phenyl group | [M - C₆H₅]⁺ | 505.2 | libretexts.org |

| Characteristic cyclic fragment | [(CH₃)₂SiO]₃ (D₃) | 222.1 | chromatographyonline.com |

| Characteristic cyclic fragment | [(CH₃)₂SiO]₄ (D₄) | 296.1 | chromatographyonline.com |

| Phenyl-containing fragment | [Si(C₆H₅)(CH₃)₂]⁺ | 135.1 | libretexts.org |

Vibrational Spectroscopy (FTIR, Raman) for Bond Identification and Structural Features

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups and characteristic bonds within a molecule. elsevierpure.comresearchgate.net For this compound, these techniques confirm the presence of the key structural components.

FTIR Spectroscopy : The FTIR spectrum is expected to be dominated by a very strong and broad absorption band between 1000 and 1100 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the Si-O-Si backbone. researchgate.net Other key absorptions include Si-CH₃ rocking and symmetric deformation vibrations around 800-840 cm⁻¹ and 1260 cm⁻¹, respectively. The presence of the phenyl groups is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations between 1400 and 1600 cm⁻¹. rsc.org

Raman Spectroscopy : Raman spectroscopy provides complementary information. rsc.org The Si-O-Si symmetric stretching vibration, which is often weak in the IR spectrum, appears as a strong band around 450-550 cm⁻¹ in the Raman spectrum. nih.gov The aromatic ring breathing modes of the phenyl groups are also typically strong in the Raman spectrum, appearing near 1000 cm⁻¹. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound This table summarizes the expected vibrational bands and their assignments based on literature data for similar compounds.

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| Si-O-Si asymmetric stretch | FTIR | 1000 - 1100 (very strong, broad) | researchgate.net |

| Si-O-Si symmetric stretch | Raman | 450 - 550 (strong) | rsc.org |

| Si-CH₃ symmetric deformation | FTIR/Raman | 1258 - 1265 | rsc.org |

| Si-CH₃ rock | FTIR | ~800 | rsc.org |

| Aromatic C=C stretch | FTIR/Raman | ~1595, ~1430 | nih.gov |

| Aromatic C-H stretch | FTIR | 3000 - 3100 | nih.gov |

| Si-Phenyl (Si-C) stretch | Raman | ~1130 | elsevierpure.com |

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Related Oligomers and Polysiloxanes

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. For an oligomeric compound like this compound, it is likely to be an amorphous liquid or a solid with low crystallinity due to its relatively short chain and complex, asymmetric structure.

In related, more ordered systems like side-chain liquid crystalline polysiloxanes, XRD is used to determine phase behavior and measure structural parameters such as the layer spacing in smectic phases. mdpi.com For polyhedral oligomeric silsesquioxanes (POSS), which are cage-like oligomers, XRD patterns can confirm the crystalline nature of the material. researchgate.net If this compound were to exhibit some degree of order or crystallinity upon cooling, XRD would reveal broad halos characteristic of amorphous materials, possibly with some sharper, low-intensity peaks indicating regions of local order. The diffraction pattern of related silicon-containing materials shows characteristic peaks corresponding to different crystal planes, such as the (111) plane in crystalline silicon. researchgate.net

Chromatographic Methods for Purity and Oligomer Distribution Assessment

Chromatographic techniques are essential for verifying the purity of this compound and for analyzing the distribution of any other oligomers that may have formed during its synthesis. nih.gov

Gas Chromatography (GC) : Coupled with a mass spectrometer (GC-MS), GC is highly effective for analyzing volatile and thermally stable siloxanes. frontiersin.org It can separate the target compound from lower molecular weight starting materials or side products. The retention time provides a measure of purity, while the mass spectrum of each eluting peak allows for its identification. However, care must be taken as siloxane compounds from the GC column itself can sometimes appear as "ghost peaks". chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) : For less volatile or larger oligomers, HPLC is the method of choice. Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is particularly useful. SEC separates molecules based on their hydrodynamic volume, making it ideal for determining the molecular weight distribution of an oligomeric or polymeric sample. nih.gov By running a sample of this compound, one can obtain a chromatogram showing a primary peak for the target molecule and any smaller or larger oligomers present, thus providing a clear assessment of its purity and the success of the synthesis. researchgate.net

Photophysical Phenomena and Excited State Dynamics in Phenyl Substituted Siloxanes

Fluorescence Spectroscopy for Investigating Excited-State Processes

Fluorescence spectroscopy is a powerful tool for probing the excited-state dynamics of phenyl-substituted siloxanes. By analyzing the fluorescence spectra and quantum yields, detailed information about the monomer and excimer states, as well as the transitions between them, can be obtained. sci-hub.se

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. For phenyl-substituted siloxanes, separate quantum yields can be determined for the monomer (ΦM) and excimer (ΦE) emissions. In a study involving 3,5,7-Triphenylnonamethylpentasiloxane in a tetrahydrofuran (B95107) (THF) solution, the monomer and excimer fluorescence quantum yields were measured at different temperatures. sci-hub.se

| Temperature (°C) | Monomer Quantum Yield (ΦM) | Excimer Quantum Yield (ΦE) |

| 9 | 0.027 | 0.028 |

| 30 | 0.027 | 0.028 |

Table 1: Monomer and excimer fluorescence quantum yields for this compound in THF at 9°C and 30°C. Data extracted from Itoh & Yang (2002). sci-hub.se

The data indicates that for this specific model compound, within this temperature range, the quantum yields for both monomer and excimer fluorescence are relatively stable. sci-hub.se This suggests a dynamic equilibrium between the formation and dissociation of the excimer, as well as competitive non-radiative decay pathways.

The photophysical processes in phenyl-substituted siloxanes are often temperature-dependent. sci-hub.sersc.org A decrease in temperature generally leads to an increase in the relative intensity of the excimer fluorescence compared to the monomer fluorescence. sci-hub.se This is because the lower thermal energy reduces the rate of excimer dissociation back to the excited monomer, and can also decrease the rates of non-radiative decay processes.

For copolymers of dimethylsiloxane and methylphenylsiloxane, the ratio of excimer to monomer fluorescence quantum yields (ΦE/ΦM) increases as the temperature decreases. sci-hub.se This relationship can be used to determine the apparent binding energy of the excimer. However, at very low temperatures (below approximately -20°C), the ratio may decrease again, which could be due to the kinetics of excimer formation becoming the limiting factor as the polymer chain becomes less flexible. sci-hub.se

Mechanisms of Energy Transfer and Relaxation in Phenylsiloxane Systems

Upon photoexcitation of a phenyl group in a polysiloxane chain, several relaxation pathways are available for the excited state. These include radiative decay (fluorescence) from both the monomer and excimer states, as well as non-radiative decay processes. rsc.org

The primary deactivation channel for the excited singlet states (both local and excimer) in phenylsiloxanes at room temperature is internal conversion to the ground state. rsc.org This process is significantly faster in siloxane compounds compared to their carbon analogues. The enhanced rate of internal conversion is thought to be due to the perturbation of the excited singlet state of the phenyl group by a pseudo-π system of the Si-O bond. rsc.org

Intersystem crossing to the triplet state is a minor deactivation pathway for these compounds, with very small quantum yields (ΦISC < 0.1). rsc.org This indicates that phosphorescence is not a significant emission process for phenylsiloxanes at room temperature.

Energy transfer can also occur between phenyl groups along the siloxane chain. This can happen through a Förster-type mechanism, where energy is transferred from an excited phenyl group to a ground-state phenyl group, which then becomes excited. This process can be followed by the formation of an excimer if the receiving phenyl group is in a suitable conformation with another ground-state phenyl group. The efficiency of this energy transfer is dependent on the distance and orientation between the interacting chromophores.

Spectroscopic Probes for Conformational Dynamics

The conformational dynamics of phenyl-substituted siloxanes, such as this compound, are intricately linked to their photophysical properties and can be elucidated using a variety of spectroscopic techniques. The flexibility of the siloxane backbone, combined with the steric and electronic interactions of the phenyl substituents, gives rise to a complex conformational landscape that governs the excited-state behavior of these molecules. Spectroscopic methods serve as powerful tools to probe these dynamics, providing insights into the structure-property relationships of this class of compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, is a fundamental technique for the structural characterization of phenyl-substituted siloxanes. oup.comelsevierpure.com The chemical shifts observed in ²⁹Si NMR, for instance, are highly sensitive to the local electronic environment of the silicon atoms, allowing for the differentiation of silicon nuclei based on the number of attached phenyl groups. researchgate.netmdpi.com By analyzing the NMR spectra, researchers can gain information about the monomer sequence and distribution in polysiloxanes, which in turn influences the conformational preferences of the polymer chain. mdpi.com

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of phenyl-siloxanes. elsevierpure.comgelest.com The characteristic vibrational modes of the Si-O-Si backbone and the Si-phenyl groups can be identified, and changes in these bands can indicate conformational alterations. gelest.com For example, the position and shape of the strong Si-O-Si stretching band can be influenced by the chain length and cyclic or linear nature of the siloxane. gelest.com

Fluorescence spectroscopy is a particularly insightful technique for probing the conformational dynamics in the excited state. Phenyl-substituted siloxanes exhibit fluorescence originating from the π,π* transition of the benzene (B151609) chromophore. mdpi.com The photophysical behavior, including the potential for intramolecular excimer formation, is highly dependent on the spatial arrangement of the phenyl groups. mdpi.com An excimer is a short-lived dimeric species formed between an excited molecule and a ground-state molecule of the same type, and its formation requires a specific cofacial arrangement of the aromatic rings. The observation of excimer emission in the fluorescence spectrum, therefore, provides direct evidence for conformations where phenyl groups are in close proximity. The dynamics of these conformational changes can be studied using time-resolved fluorescence measurements, which can reveal the rates of interconversion between different conformational states. mdpi.com

Molecular dynamics (MD) simulations, complemented by experimental data from techniques like spectrofluorimetry, have been employed to investigate the relationship between chain conformation and photophysical behavior in high-phenyl polysiloxanes. mdpi.com These studies have shown that attractive interactions between adjacent phenyl groups can enhance both intra- and intermolecular interactions, influencing the equilibrium population of different conformers and the dynamics of their transitions. mdpi.com The unique photophysical properties, such as excimer emission, are thus a direct consequence of the underlying conformational characteristics of the siloxane chain. mdpi.com

The self-assembly of siloxane oligomers end-functionalized with aromatic groups further underscores the importance of conformational dynamics. The strong tendency of the aromatic end groups to pack in a planar fashion can direct the formation of ordered lamellar nanostructures. acs.org This behavior highlights how the conformational preferences of the phenyl-substituted portions of the molecule can dictate the macroscopic structure and properties of the material.

Representative Spectroscopic Data for Phenyl-Substituted Siloxanes

| Spectroscopic Technique | Feature | Typical Range/Value | Reference |

| ¹H NMR | Phenyl protons | 7.0 - 7.8 ppm | oup.com |

| Methyl protons on Si | 0.0 - 0.5 ppm | oup.com | |

| ¹³C NMR | Phenyl carbons | 127 - 138 ppm | researchgate.net |

| ²⁹Si NMR | Si with one phenyl group (T¹) | ~ -20 to -30 ppm | researchgate.net |

| Si with two phenyl groups (D²) | ~ -45 to -55 ppm | mdpi.com | |

| IR Spectroscopy | Si-O-Si stretch (asymmetric) | 1000 - 1100 cm⁻¹ | gelest.com |

| Si-Phenyl stretch | ~ 1430 cm⁻¹ | gelest.com | |

| Phenyl C-H out-of-plane bend | 690 - 770 cm⁻¹ | gelest.com | |

| Fluorescence Spectroscopy | Monomer Emission | ~ 280 - 320 nm | mdpi.com |

| Excimer Emission | ~ 330 - 360 nm | mdpi.com |

Note: The exact spectroscopic values for this compound may vary but are expected to fall within these typical ranges for phenyl-substituted siloxanes.

Computational Chemistry and Theoretical Studies on 3,5,7 Triphenylnonamethylpentasiloxane

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental for exploring the electronic structure and predicting the reactivity of organosiloxane compounds. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.

For a molecule like 3,5,7-Triphenylnonamethylpentasiloxane, DFT is a commonly employed method due to its balance of accuracy and computational cost. nbinno.comnih.gov Functionals such as B3LYP and PBEPBE are often used in combination with triple-zeta basis sets to achieve reliable results for geometries and reaction thermochemistry. nih.gov These calculations reveal key electronic features, such as the partial ionic character of the Si-O bond and the influence of substituents on the bond's properties. researchgate.netnih.gov The presence of electronegative phenyl groups can modulate the electron density along the siloxane backbone. The widely accepted pπ → dπ interaction model, where non-participating p-electrons from oxygen interact with vacant 3d orbitals on silicon, helps explain the geometry and stability of the siloxane bond. nih.gov Theoretical studies can quantify the energy of these orbitals and the molecular electrostatic potential, providing a map of electron-rich and electron-poor regions susceptible to chemical attack.

Table 1: Common Quantum Chemical Methods for Siloxane Analysis This table is interactive. Click on the headers to sort.

| Method Type | Common Functionals/Levels | Basis Set Examples | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, PBEPBE, M06-2X | 6-31G*, Pople-type (e.g., 6-311+G(d,p)), CBS-QB3 | Geometry optimization, reaction thermochemistry, electronic structure |

| Ab Initio | Hartree-Fock (HF), Møller-Plesset (MP2), Coupled Cluster (CCSD, CCSD(T)) | Dunning-type (e.g., cc-pVTZ), CBS-QB3, W1 | High-accuracy energy calculations, benchmarking DFT results |

| Semi-Empirical | AM1, PM3 | N/A | Preliminary conformational analysis, large systems |

Quantum chemical calculations are instrumental in elucidating the mechanisms of siloxane bond cleavage, a reaction central to both the synthesis and degradation of silicones. Theoretical studies, often using ab initio methods, can model the reaction pathways of processes like hydrolysis. researchgate.net For acid-catalyzed hydrolysis, simulations show that the reaction is initiated by the protonation of a siloxane oxygen atom. researchgate.netacs.org This step increases the electrophilicity of the adjacent silicon atom, making it more susceptible to nucleophilic attack by water.

Computational models can trace the entire reaction coordinate, identifying the transition states involved. For instance, the mechanism often proceeds through a pentacoordinate silicon intermediate. nbinno.com Furthermore, theoretical studies have demonstrated that the cleavage process can be facilitated by the formation of hydrogen-bonded complexes involving water, silanols, or the acid catalyst, which help to lower the activation energy by assisting in proton transfer. researchgate.netacs.org In specific cases, such as in siloxanes with amine-terminated side chains, a "backbiting" mechanism, where the terminal group assists in the cleavage of the Si-O bond, has been proposed and supported by ab initio calculations. nih.govresearchgate.net

A key strength of quantum chemical calculations is the ability to determine the energies of reactants, products, intermediates, and transition states. nbinno.com By mapping the potential energy surface of a reaction, researchers can calculate critical thermodynamic and kinetic parameters, such as reaction enthalpies and activation energies.

In the context of siloxane reactions, such as the acid-catalyzed hydrolysis of the Si-O bond, theoretical calculations show that the energy barrier is significantly lowered by the protonation of the siloxane oxygen. researchgate.netacs.org DFT calculations can precisely quantify this effect. For example, the formation of a pentacoordinate silicon transition state represents an energy maximum on the reaction pathway, and its calculated energy determines the reaction rate. nbinno.com Solvation effects, which can be modeled using continuum solvent models (like SCRF), are also crucial, as they stabilize charged transition states, further lowering the activation barrier. nih.govresearchgate.netacs.org This energetic analysis is vital for understanding reaction kinetics and optimizing conditions for either promoting siloxane bond cleavage or, conversely, enhancing the stability of the material. nbinno.com

Table 2: Conceptual Energy Profile for Acid-Catalyzed Siloxane Hydrolysis This table is interactive. Use the search bar to filter steps.

| Reaction Step | Description | Relative Energy | Key Species |

|---|---|---|---|

| 1. Reactants | Initial state with siloxane and hydronium ion. | Low | (R₃Si)₂O + H₃O⁺ |

| 2. Protonation | Protonation of the siloxane oxygen. | Intermediate | R₃Si-O(H)⁺-SiR₃ |

| 3. Transition State 1 | Nucleophilic attack by water. | High (Activation Energy) | [H₂O---SiR₃---O(H)⁺-SiR₃]‡ |

| 4. Intermediate | Formation of a pentacoordinate silicon species. | Intermediate | [R₃Si(OH₂)(OSiR₃)]⁺ |

| 5. Transition State 2 | Proton transfer and bond cleavage. | High | [H(R)Si(OH)(OSiR₃)]‡ |

| 6. Products | Formation of two silanol (B1196071) molecules. | Low | 2 R₃SiOH + H⁺ |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Chain Dynamics

Studies on analogous poly(dimethyl-co-diphenyl)siloxanes show that the introduction of bulky phenyl groups significantly impacts the polymer's structure and dynamics. nsf.govrsc.orgrsc.org These simulations can predict macroscopic properties by observing molecular-level behavior, providing a bridge between chemical structure and material performance. mdpi.comnih.govsemanticscholar.org

The conformation of this compound is governed by a complex interplay of intramolecular interactions. The siloxane backbone is known for its exceptional flexibility, characterized by a wide range of accessible Si-O-Si bond angles and a very low rotational energy barrier around the Si-O bonds. researchgate.netmcmaster.ca MD simulations are particularly effective at modeling these features.

MD simulations provide a time-resolved view of molecular motion, allowing for the separate analysis of backbone and side-group dynamics. The siloxane backbone undergoes rapid conformational changes, a key reason for the low glass transition temperature of many silicones. mcmaster.cabuffalo.edu

The introduction of phenyl groups, as in this compound, has a pronounced effect on these dynamics. Atomistic MD simulations of similar copolymers have shown that as the phenyl content increases, the chain diffusivity slows down considerably. nsf.govrsc.org This is attributed to the increased mass and steric hindrance of the phenyl groups, which restricts the motion of the polymer chain. nsf.gov Simulations can track the mean-squared displacement (MSD) of the atoms to quantify this effect. nih.gov Furthermore, MD can be used to study the reorientation dynamics of the lateral groups themselves, such as the rotation of the methyl groups and the slower, more restricted movements of the phenyl rings. nih.gov

Force Field Development for Organosiloxane Systems

The accuracy of MD simulations is entirely dependent on the quality of the force field used to describe the potential energy of the system as a function of its atomic coordinates. nih.gov A force field is a set of equations and associated parameters that define the energy of bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic). nih.govstrath.ac.uk

Standard force fields like AMBER or CHARMM often lack accurate parameters for organosilicon compounds. rsc.orgresearchgate.netresearchgate.net Therefore, the development of specialized force fields for organosiloxanes is an active area of research. This process involves parameterizing the force field equations by fitting them to reproduce experimental data (e.g., liquid density, enthalpy of vaporization) or, more commonly, high-level quantum chemical calculations. nih.govstrath.ac.ukresearchgate.net For example, dihedral angle parameters can be fitted to the rotational energy profiles calculated using DFT. nih.gov The accuracy of these force fields is validated by comparing simulation results for various properties against experimental data. strath.ac.uk The development of transferable and accurate force fields is critical for enabling predictive simulations of a wide range of organosiloxane systems, from small molecules like this compound to large-scale polymer networks. nih.govosti.gov

Table 3: Key Components of an Organosiloxane Force Field This table is interactive. Click on a component for a brief description.

| Component | Mathematical Form (Example) | Description |

|---|---|---|

| Bond Stretching | Harmonic: E = k(r - r₀)² | Energy associated with stretching or compressing a covalent bond from its equilibrium length (r₀). |

| Angle Bending | Harmonic: E = k(θ - θ₀)² | Energy required to bend the angle between three bonded atoms from its equilibrium value (θ₀). |

| Dihedral Torsion | Fourier Series: E = Σ Vₙ[1 + cos(nφ - δ)] | Energy associated with rotation around a central bond, describing conformational preferences (e.g., trans vs. gauche). |

| Non-Bonded (van der Waals) | Lennard-Jones: E = 4ε[(σ/r)¹² - (σ/r)⁶] | Describes short-range repulsion and long-range attraction (dispersion) between atom pairs. |

| Non-Bonded (Electrostatic) | Coulomb's Law: E = kq₁q₂ / εr | Describes the electrostatic interaction between atoms based on their partial charges (q). |

Lack of a Publicly Available Scientific Record on the Computational and Photophysical Properties of this compound

A thorough review of available scientific and chemical literature reveals a significant gap in the documented computational and theoretical studies focused specifically on this compound. While general computational chemistry methodologies are well-established for predicting the properties of various molecules, specific research applying these techniques to this compound, particularly concerning its spectroscopic and photophysical behavior, is not present in the public domain.

Basic chemical identifiers and some computed physical properties for this compound are available in chemical databases. For instance, its molecular weight is listed as approximately 571.0 g/mol . echemi.com However, this information does not extend to the detailed theoretical predictions required for a comprehensive analysis of its spectroscopic signatures and photophysical characteristics.

Computational chemistry, often employing methods like Density Functional Theory (DFT), is a powerful tool for predicting a range of molecular properties. mdpi.comresearchgate.net Such studies can provide valuable insights into:

Spectroscopic Signatures: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts, the vibrational frequencies in infrared (IR) and Raman spectroscopy, and the electronic transitions observed in UV-Visible spectroscopy.

Photophysical Behavior: Computational models can be used to understand the excited state properties of a molecule, including its absorption and emission spectra, fluorescence quantum yields, and phosphorescence characteristics.

Despite the potential for these computational methods to elucidate the properties of this compound, dedicated research articles or datasets presenting such findings could not be located. The existing literature focuses on the application of these theoretical techniques to other, unrelated compounds. mcmaster.cascirp.orgbohrium.com

Consequently, the generation of detailed, research-backed content, including data tables on the theoretical spectroscopic and photophysical behavior of this compound, is not possible at this time due to the absence of published research on this specific compound. Further experimental and computational studies would be necessary to produce the data required for such an analysis.

Advanced Research Applications and Emerging Materials Science Directions

Role as a Model Compound for Larger Phenylsiloxane Polymers and Networks

The study of large, complex phenylsiloxane polymers and networks can be challenging due to their intricate three-dimensional structures and broad molecular weight distributions. 3,5,7-Triphenylnonamethylpentasiloxane, with its well-defined structure and molecular weight, serves as an ideal model compound for these larger systems. Researchers can extrapolate the behavior and properties of this smaller molecule to predict and understand the characteristics of more complex phenylsiloxane-based materials. This approach simplifies experimental analysis and computational modeling, providing fundamental insights into structure-property relationships that govern the performance of larger polymeric systems.

Precursor Development for Organosilicon Polymer-Derived Ceramics

The thermal transformation of organosilicon polymers into ceramic materials is a cornerstone of modern materials science, enabling the creation of ceramics with tailored properties. This compound is a key player in this field, acting as a precursor for advanced ceramic materials like silicon oxycarbide (SiOC) and silicon carbide (SiC).

The pyrolysis of this compound in an inert atmosphere leads to the formation of a black ceramic residue. The composition of this residue is highly dependent on the pyrolysis conditions. The presence of both silicon-oxygen and silicon-carbon bonds within the precursor molecule allows for the formation of a silicon oxycarbide (SiOC) glass-like network. Further heat treatment at higher temperatures can promote the carbothermal reduction of silica, leading to the formation of silicon carbide (SiC) phases within the ceramic matrix. The precise control over the pyrolysis process is crucial for tailoring the final SiOC to SiC ratio, thereby influencing the material's properties.

The molecular structure of the preceramic polymer significantly impacts the microstructure of the resulting ceramic. nih.govnih.gov The presence of phenyl groups in this compound influences the cross-linking behavior during pyrolysis. The thermal cleavage of silicon-phenyl bonds can lead to the formation of additional cross-links, which in turn affects the final ceramic yield and the development of porosity. nih.gov The arrangement of the siloxane backbone and the organic substituents dictates the evolution of the pore structure and the distribution of the resulting ceramic phases (amorphous SiOC, nanocrystalline SiC, and free carbon). The use of such well-defined precursors allows for a more controlled development of the ceramic microstructure, which is essential for achieving desired mechanical, thermal, and chemical properties. nih.govnih.gov For instance, a higher degree of cross-linking before and during the initial stages of pyrolysis generally leads to a higher ceramic yield and a denser final product. dtic.mil The nature of the leaving groups during pyrolysis also plays a role in the final composition and microstructure.

| Precursor Feature | Influence on Ceramic Microstructure |

| Phenyl Groups | Promote cross-linking, affecting ceramic yield and porosity. |

| Siloxane Backbone | Dictates the fundamental Si-O-Si network in the resulting SiOC. |

| Methyl Groups | Contribute to the carbon content in the final ceramic. |

Integration in Hybrid Organic-Inorganic Materials Research

Hybrid organic-inorganic materials combine the advantageous properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, hardness). This compound is a versatile building block in the synthesis of these advanced materials.

This compound can be incorporated into various polymer matrices to create nanocomposites and hybrid materials. Its siloxane core provides thermal stability and flexibility, while the phenyl groups can enhance compatibility with aromatic-based organic polymers. These hybrid materials can exhibit improved properties such as increased thermal decomposition temperatures, enhanced mechanical strength, and tailored optical or electrical properties. The well-defined nature of the triphenylnonamethylpentasiloxane molecule allows for precise control over the composition and structure of the resulting hybrid material.

Advanced Optical Material Development

The unique molecular architecture of this compound, which combines the flexibility of a siloxane backbone with the high polarizability of phenyl groups, makes it a compound of significant interest in the development of advanced optical materials. Research in this area is primarily focused on leveraging these characteristics to create materials with tailored refractive indices and for use as stable matrices in scintillation applications.

Exploration of High Refractive Index Siloxane Systems

The incorporation of phenyl groups into siloxane chains is a well-established strategy for increasing the refractive index (RI) of the resulting material. Conventional polydimethylsiloxanes (PDMS) have a relatively low refractive index of around 1.40. mdpi.com However, the substitution of methyl groups with phenyl groups can significantly elevate this value to over 1.50, a critical enhancement for many optical applications. mdpi.com This increase is attributed to the high molar refractive index of the phenyl group. mdpi.com

The development of high refractive index polysiloxanes is particularly relevant for applications such as encapsulants for light-emitting diodes (LEDs), where matching the refractive index of the encapsulant to the semiconductor chip enhances light extraction efficiency. Phenyl-substituted siloxanes offer a significant advantage over many organic polymers due to their superior thermal and radiation resistance. betelychina.comtopsilicone.com

Table 1: Refractive Index of Various Phenyl Methyl Silicone Oils

| Product Code | Viscosity (cSt at 25°C) | Refractive Index (nD25) |

|---|---|---|

| TPD-255-75 | 75 | 1.4800 - 1.4950 |

| TPD-255-100 | 100 | 1.4900 - 1.5150 |

| TPD-255-125 | 125 | 1.4900 - 1.5150 |

| TPD-255-150 | 150 | 1.4900 - 1.5150 |

| TPD-255-500 | 500 | - |

| TPD-255-1000 | 1000 | - |

Development of Scintillation Materials as a Matrix Component

In the field of radiation detection, there is a continuous search for more robust and efficient scintillation materials. Scintillators are materials that emit light when excited by ionizing radiation. They typically consist of a host matrix and one or more fluorescent dopants (fluors). The host matrix plays a crucial role in absorbing the initial energy from the radiation and transferring it efficiently to the dopants.

Phenyl-substituted polysiloxanes, such as this compound, are emerging as highly promising matrix materials for scintillators. arxiv.org They offer several advantages over traditional liquid scintillators, which are often toxic and flammable, and plastic scintillators, which can suffer from low radiation hardness and thermal stability. arxiv.org Phenyl-polysiloxanes exhibit excellent chemical and thermal stability, as well as high radiation hardness, making them suitable for use in harsh environments. arxiv.org

Table 2: Performance of a Polysiloxane-Based Scintillator

| Matrix | Primary Dopant | Dopant Concentration (wt%) | Relative Light Yield (%) | Figure of Merit (FoM) for n/γ Discrimination |

|---|---|---|---|---|

| Polysiloxane | 2,5-diphenyloxazole (PPO) | 5 | 94 | 1.33 ± 0.03 |

| Polysiloxane | 9,9-dimethyl-2-phenyl-9H-fluorene (PhF) | 5 | 144 | 1.09 ± 0.03 |

Research into Self-Healing and Stimuli-Responsive Siloxane Systems (Molecular Engineering)

The dynamic nature of the siloxane bond (Si-O-Si) and the ability to functionalize the silicon atoms with responsive chemical groups are the basis for the molecular engineering of self-healing and stimuli-responsive siloxane systems. While research in this area often focuses on high-molecular-weight polymers, the underlying chemical principles are applicable to oligomeric structures like this compound, which can serve as a building block or a model compound for these advanced materials.

A key mechanism enabling self-healing in siloxane networks is "siloxane equilibration". nih.govacs.org This process involves the catalytically induced cleavage and reformation of siloxane bonds, allowing the network to rearrange and repair damage. nih.gov This dynamic bond exchange can be triggered by stimuli such as temperature, leading to the restoration of the material's original properties after being cut or damaged. nih.govacs.org

Furthermore, the incorporation of specific functional groups can impart stimuli-responsive behavior, where the material changes its properties in response to external triggers like pH, light, or temperature. polimi.it For instance, the strategic placement of acidic or basic groups can lead to pH-responsive materials. While the phenyl groups in this compound are not typically considered stimuli-responsive in this context, the siloxane backbone provides a versatile platform for introducing other functional moieties.

Research into self-healing siloxanes has explored various reversible chemical interactions, including:

Dynamic Covalent Bonds: Besides siloxane equilibration, other reversible covalent reactions like the Diels-Alder cycloaddition can be used to create crosslinks that can be broken and reformed with heat. nih.gov

Supramolecular Interactions: Non-covalent interactions, such as hydrogen bonds and metal-ligand coordination, can also be engineered into siloxane polymers to create self-healing materials. nih.gov

The development of these "smart" materials opens up possibilities for applications requiring enhanced durability and reliability, such as coatings, sealants, and soft robotics. The study of well-defined oligomers like this compound can provide fundamental insights into the structure-property relationships that govern the behavior of these complex systems.

Future Perspectives and Unexplored Research Avenues for 3,5,7 Triphenylnonamethylpentasiloxane

Development of Novel Stereoselective Synthetic Pathways

The synthesis of 3,5,7-triphenylnonamethylpentasiloxane with defined stereochemistry at its chiral silicon centers remains a significant and largely unexplored challenge. The development of stereoselective synthetic methods would enable precise control over the polymer's three-dimensional structure, leading to materials with tailored optical, mechanical, and self-assembly properties.

Future research in this area could focus on several promising approaches. One such avenue is the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, the organocatalytic atroposelective synthesis of axially chiral biaryl siloxanes through the functionalization of Si-C bonds with a chiral Brønsted acid catalyst demonstrates a powerful strategy that could be adapted for the synthesis of chiral linear siloxanes. acs.org The development of catalysts that can differentiate between the enantiotopic faces of a prochiral silicon center during polymerization or functionalization is a key objective.

Another promising direction is the application of asymmetric hydrosilylation, a fundamental reaction in silicone chemistry. nih.gov The use of chiral rhodium or platinum complexes as catalysts for the addition of Si-H bonds across unsaturated precursors could introduce chirality into the siloxane backbone. nih.gov Research could explore a variety of chiral ligands to optimize the enantioselectivity of this process for precursors of this compound. nih.gov

Furthermore, inspiration can be drawn from the synthesis of chiral inorganic nanomaterials, where chiral organic templates guide the formation of helical or twisted inorganic structures. acs.org A similar "chiral imprinting" approach could be envisioned for the synthesis of this compound, where chiral additives or solvents influence the stereochemistry of the polymerization process.

A proposed research workflow for developing a stereoselective synthesis is outlined in the table below.

| Step | Research Action | Key Parameters to Investigate | Desired Outcome |

| 1 | Catalyst Screening | Chiral ligand structure, metal center (e.g., Rh, Pt, Ir), catalyst loading | High enantiomeric excess (ee%) of a model chiral silane (B1218182) |

| 2 | Substrate Scoping | Phenyl-substituted silane precursors with varying steric and electronic properties | Broad applicability of the catalytic system |

| 3 | Mechanistic Investigation | Kinetic studies, isotopic labeling, computational modeling | Understanding the origin of stereoselectivity |

| 4 | Polymerization Studies | Monomer concentration, temperature, reaction time | Control over molecular weight and stereoregularity of the final polymer |

In-depth Mechanistic Studies of Complex Siloxane Transformations

A thorough understanding of the reaction mechanisms governing the formation and rearrangement of the siloxane backbone is crucial for controlling the synthesis and predicting the stability of this compound. While general mechanisms for acid- and base-catalyzed siloxane bond cleavage and formation are known, the specific influence of the bulky phenyl substituents on these processes warrants detailed investigation. acs.orgacs.orgresearchgate.net

Future research should employ a combination of experimental and theoretical methods to elucidate these mechanisms. Theoretical ab initio calculations can be used to model the hydrolysis of the siloxane bond under various conditions, identifying the key factors that influence the energy barrier of the reaction, such as protonation of the siloxane oxygen and the role of hydrogen bonding. acs.org These computational studies can provide valuable insights into the transition states and intermediates involved in both the desired synthetic reactions and potential degradation pathways.

Experimentally, kinetic studies can be performed to determine the rate laws and activation parameters for the polymerization and rearrangement reactions. Isotopic labeling studies, for example, using ¹⁸O, can be employed to trace the pathways of oxygen atoms during siloxane bond scrambling. The phenomenon of siloxane equilibrium, which involves the reversible scission and reformation of Si-O bonds, is particularly important to understand as it affects the final molecular weight distribution and microstructure of the polymer. researchgate.net

A key area of focus should be the influence of the phenyl groups on the reactivity of the adjacent siloxane bonds. The electron-withdrawing nature and steric bulk of the phenyl groups are expected to significantly alter the electron density at the silicon and oxygen atoms, thereby affecting their susceptibility to nucleophilic or electrophilic attack. mdpi.com

Advanced In-Situ Spectroscopic Characterization during Reactions

To gain a real-time understanding of the dynamic processes occurring during the synthesis and transformation of this compound, the application of advanced in-situ spectroscopic techniques is indispensable. These methods allow for the direct observation of reactive intermediates and the evolution of the product's microstructure as the reaction progresses.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. By conducting the reaction directly within the NMR spectrometer, it is possible to monitor the disappearance of reactant signals and the appearance of product signals over time. nih.gov For siloxane chemistry, ²⁹Si NMR is especially valuable as it provides detailed information about the local chemical environment of the silicon atoms, allowing for the quantitative analysis of different monomer sequences (e.g., triads and pentads) within the polymer chain. osti.govmri-q.comnih.gov This technique can be used to follow the kinetics of polymerization, depolymerization, and redistribution reactions in real-time. nih.gov

In-situ Fourier-Transform Infrared (FTIR) spectroscopy offers a complementary approach. pstc.org By monitoring the characteristic vibrational bands of the Si-O-Si backbone and the functional groups, it is possible to track the progress of the reaction. nih.govresearchgate.netresearchgate.net For instance, in a hydrosilylation reaction, the disappearance of the Si-H stretching vibration can be used to measure the extent of the reaction. pstc.org

The table below outlines potential in-situ spectroscopic experiments for studying the synthesis of this compound.

| Technique | Reaction Type | Key Information to be Obtained |

| In-situ ²⁹Si NMR | Anionic ring-opening polymerization | Real-time monomer conversion, evolution of polymer microstructure (triad/pentad sequences), detection of cyclic byproducts. nih.govosti.gov |

| In-situ FTIR | Hydrosilylation cross-linking | Rate of Si-H bond consumption, kinetics of cross-linking. pstc.org |

| In-situ Raman Spectroscopy | Thermal or catalytic degradation | Identification of degradation products, changes in the siloxane backbone structure. |

Machine Learning and Artificial Intelligence in Predicting Phenylsiloxane Reactivity and Structure-Function Relationships

The vast chemical space of possible phenylsiloxane structures and the multitude of reaction conditions for their synthesis make traditional trial-and-error approaches time-consuming and resource-intensive. acs.org Machine learning (ML) and artificial intelligence (AI) offer a paradigm shift, enabling the rapid prediction of reactivity and the elucidation of complex structure-property relationships. catalysis.blogarxiv.orgumn.edu

Future research should focus on developing ML models specifically trained on data from phenylsiloxane chemistry. These models could predict various outcomes, such as the yield of a reaction, the stereoselectivity of a chiral synthesis, or the final properties of the resulting polymer (e.g., refractive index, thermal stability). mdpi.comnih.gov The input for these models would consist of descriptors representing the molecular structure of the reactants and catalysts, as well as the reaction conditions. acs.org

A significant challenge in applying ML to catalysis is the often limited and biased nature of available experimental data. acs.org Therefore, the development of ML frameworks that can learn from small and unbalanced datasets is crucial. acs.org Furthermore, the integration of molecular dynamics (MD) simulations with ML can provide large, high-quality datasets for training more accurate models. mdpi.com MD simulations can be used to explore the conformational landscape of this compound and calculate various properties, which can then be used to train ML models to predict these properties for new, unsynthesized structures. mdpi.com

The table below presents a hypothetical dataset structure for an ML model aimed at predicting the glass transition temperature (Tg) of phenylsiloxanes.

| Molecular Descriptor | Value | Property |

| Phenyl group concentration | 30% | Tg (°C) |

| Molecular Weight | 10,000 g/mol | |

| Monomer sequence (e.g., blocky vs. random) | Blocky | |

| Backbone flexibility (from MD simulations) | 0.8 |

Exploration of New Catalytic Systems for Phenylsiloxane Synthesis

The discovery of new, more efficient, and selective catalysts is a cornerstone of advancing the synthesis of this compound. Future research should explore several innovative catalytic approaches.

Biocatalysis presents a sustainable alternative to traditional metal-based catalysts. The enzyme silicatein-α, found in marine sponges, has been shown to catalyze the hydrolysis and condensation of Si-O bonds to form polysiloxanes. rsc.orgnih.gov Exploring the use of silicatein-α and other engineered enzymes for the synthesis of phenyl-substituted siloxanes could lead to more environmentally friendly production methods. rsc.orgnih.gov

High-throughput screening (HTS) of catalyst libraries is a powerful strategy for accelerating the discovery of new catalysts. nih.govacs.orgsigmaaldrich.comnih.gov By rapidly testing a large number of potential catalysts under various reaction conditions, HTS can identify promising candidates for further optimization. nih.govyoutube.com This approach can be applied to discover new catalysts for both the polymerization of siloxane monomers and the selective functionalization of the polymer backbone.

The Piers-Rubinsztajn reaction , which utilizes tris(pentafluorophenyl)borane (B72294) as a catalyst for siloxane bond formation, offers an alternative to traditional condensation and ring-opening polymerization methods. nih.govmdpi.commcmaster.ca This reaction proceeds under mild conditions and can be used to synthesize a variety of polysiloxanes with well-defined structures. nih.govmdpi.com Further exploration of this reaction for the synthesis of this compound and other high-phenyl content siloxanes is a promising research direction. nih.gov

Finally, the use of polysiloxanes themselves as catalyst supports is an intriguing area of research. researchgate.net By immobilizing transition metal catalysts on a polysiloxane backbone, it may be possible to create recyclable catalysts with enhanced stability and activity. researchgate.net

| Catalyst System | Potential Advantages | Research Focus |

| Silicatein-α (Biocatalyst) | Environmentally benign, mild reaction conditions. rsc.orgnih.gov | Substrate specificity for phenyl-substituted silanes, optimization of reaction conditions (e.g., solvent, pH). |

| Chiral Brønsted Acids | Enantioselective synthesis of chiral siloxanes. acs.org | Catalyst design for high stereocontrol in the synthesis of this compound. |

| Tris(pentafluorophenyl)borane | Mild reaction conditions, avoids metal contamination. nih.govmdpi.com | Application to the synthesis of high molecular weight phenyl-substituted polysiloxanes. |

| Polysiloxane-supported Catalysts | Catalyst recyclability, potential for enhanced stability. researchgate.net | Synthesis of functionalized polysiloxane supports and immobilization of active catalytic species. |

Q & A

Basic Research Questions

Q. What are the primary methods for characterizing the molecular structure of 3,5,7-Triphenylnonamethylpentasiloxane?

- Methodological Answer : X-ray crystallography is the gold standard for resolving the molecular structure. Key parameters include unit cell dimensions (e.g., monoclinic system with space group C2/c), atomic coordinates, and displacement parameters derived from diffraction data. For siloxane derivatives, ensure high-purity crystallization and use Mo Kα radiation (λ = 0.71073 Å) for optimal resolution. Refinement software like SHELXL and visualization tools like Diamond are critical for analyzing bond lengths and angles .

- Experimental Validation : Cross-validate crystallographic data with spectroscopic techniques (NMR, FT-IR) to confirm functional groups and substituent positions.

Q. How can researchers determine the solubility and stability of this compound under varying conditions?

- Methodological Answer : Use dynamic light scattering (DLS) and HPLC to assess solubility in polar (e.g., DMSO, ethanol) and nonpolar solvents. Stability studies should include thermal gravimetric analysis (TGA) to monitor decomposition temperatures and UV-Vis spectroscopy to track photodegradation. Reference NIST databases for validated solubility parameters of analogous siloxanes .

- Data Interpretation : Note discrepancies between computational solubility predictions (e.g., COSMO-RS models) and empirical data, particularly for bulky, phenyl-substituted siloxanes.

Advanced Research Questions

Q. What experimental design considerations are critical for synthesizing this compound with high regioselectivity?

- Methodological Answer : Optimize reaction conditions (temperature, catalyst, solvent) using a Design of Experiments (DoE) approach. For example, employ platinum-based catalysts for hydrosilylation and monitor reaction progress via in-situ Raman spectroscopy. Steric hindrance from phenyl groups requires careful control of stoichiometry to avoid incomplete substitution .

- Contradiction Analysis : If yields drop unexpectedly, analyze intermediates via GC-MS to detect side reactions (e.g., cyclization or oligomerization).

Q. How can researchers resolve discrepancies between computational predictions and empirical data for this compound’s thermodynamic properties?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict properties like enthalpy of formation. Compare results with empirical data from calorimetry. If contradictions arise, re-examine basis set choices or consider non-covalent interactions (e.g., π-stacking in phenyl groups) not fully captured in simulations .

- Case Study : For heat capacity discrepancies, use adiabatic calorimetry to measure precise values and refine computational models iteratively.

Q. What strategies are recommended for analyzing bioactivity or toxicity in cell-based assays?

- Methodological Answer : Conduct cytotoxicity assays (e.g., MTT or resazurin) using primary human fibroblasts or HepG2 cells. Prepare stock solutions in DMSO (≤0.1% v/v) to avoid solvent interference. Include positive controls (e.g., cisplatin) and validate results across multiple cell lines .

- Data Challenges : Address false positives caused by aggregation or light-scattering artifacts in UV-Vis readings by using orthogonal assays (e.g., flow cytometry for apoptosis).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.